

An In-depth Technical Guide to the Depsipeptide Structure of PF-1163B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-1163B

Cat. No.: B15563497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a naturally occurring depsipeptide with notable antifungal properties. Isolated from *Penicillium* sp., this macrocyclic compound has garnered interest within the scientific community for its potential as a lead structure in the development of novel antifungal agents. This technical guide provides a comprehensive overview of the core structure of **PF-1163B**, its biological activity, and the experimental methodologies employed in its study.

Core Structure and Physicochemical Properties

PF-1163B is a 13-membered macrocyclic depsipeptide. Its structure is characterized by the presence of both ester and amide bonds within its ring. The core scaffold is composed of a derivative of N-methyl tyrosine and a hydroxy fatty acid. A closely related compound, PF-1163A, is a more polar analogue that differs by the presence of an additional hydroxyl group on the side chain^[1]. The structural elucidation of these compounds was achieved through spectroscopic analyses of their degradation products and by X-ray crystallography of a de-2-hydroxyethyl derivative of **PF-1163B**^[1].

Quantitative Data Summary

The following table summarizes the key quantitative data for **PF-1163B** and its analogue, PF-1163A.

Property	PF-1163B	PF-1163A
Molecular Formula	C27H43NO5	C27H43NO6
Molecular Weight	461.63 g/mol	477.6 g/mol
Source Organism	Penicillium sp.	Penicillium sp.

Biological Activity and Mechanism of Action

PF-1163B exhibits potent antifungal activity, particularly against pathogenic strains like *Candida albicans*. A key characteristic of its biological profile is its low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.

The primary mechanism of action for PF-1163A and B is the inhibition of ergosterol biosynthesis in fungi[2]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specifically, PF-1163A has been shown to inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol biosynthetic pathway. This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

Antifungal Susceptibility

The following table outlines the Minimum Inhibitory Concentration (MIC) values for PF-1163A, providing insight into the potential antifungal spectrum of **PF-1163B**.

Fungal Species	Strain	MIC (µg/mL)
<i>Candida albicans</i>	-	8
<i>Saccharomyces cerevisiae</i> (ERG25p transfected)	-	12.5
Azole-resistant <i>C. albicans</i> (in combination with fluconazole)	-	0.0078 (for PF-1163A)

Note: Data for **PF-1163B** is limited; values for PF-1163A are presented as a close structural and functional analogue.

Experimental Protocols

Isolation and Purification of PF-1163B

The isolation of PF-1163A and B from the fermentation broth of *Penicillium* sp. involves a multi-step purification process.

1. Fermentation and Extraction:

- *Penicillium* sp. is cultured on a solid rice medium.
- The solid culture is then subjected to extraction with ethyl acetate to isolate the crude secondary metabolites.

2. Chromatographic Purification:

- Silica Gel Chromatography: The crude ethyl acetate extract is first fractionated using silica gel column chromatography.
 - Stationary Phase: Silica gel (e.g., 60-120 mesh).
 - Mobile Phase: A gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent such as ethyl acetate, followed by methanol.
 - Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
- Sephadex LH-20 Column Chromatography: Fractions enriched with **PF-1163B** are further purified using Sephadex LH-20 column chromatography.
 - Stationary Phase: Sephadex LH-20, a bead-formed dextran medium suitable for gel filtration of natural products in organic solvents.
 - Mobile Phase: A suitable organic solvent in which the compound is soluble (e.g., methanol or a mixture of chloroform and methanol).

- Elution: The sample is eluted isocratically, and fractions are collected and analyzed for the presence of pure **PF-1163B**.

Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of **PF-1163B** is quantified using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

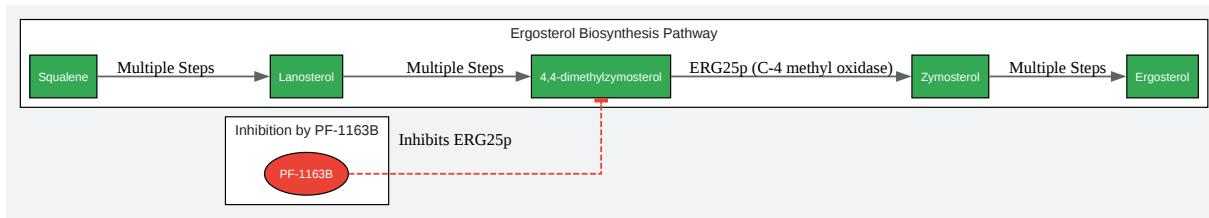
1. Inoculum Preparation:

- Fungal isolates are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar for *Candida* species).
- A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

2. Assay Plate Preparation:

- A two-fold serial dilution of **PF-1163B** is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- The standardized fungal inoculum is added to each well.

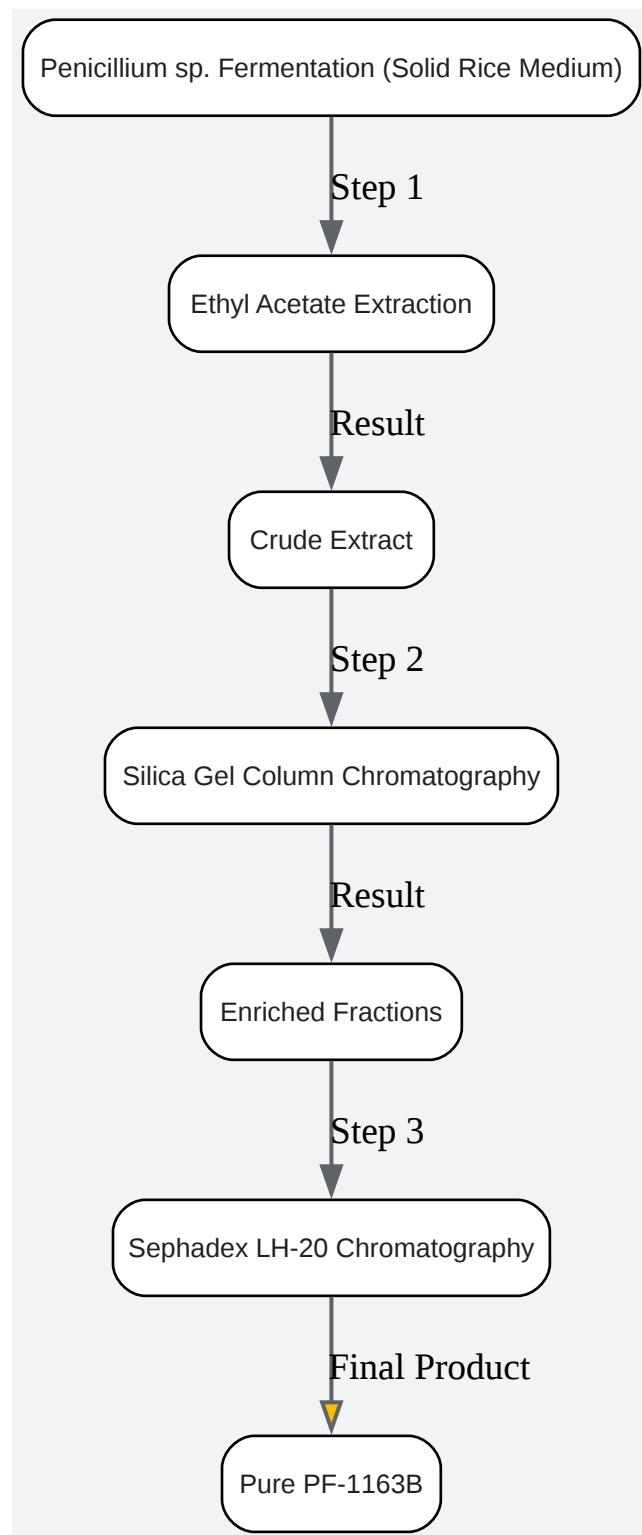
3. Incubation:


- The microtiter plates are incubated at 35-37°C for 24-48 hours.

4. MIC Determination:

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically $\geq 50\%$ reduction) compared to the growth control well.

Visualizations


Signaling Pathway: Inhibition of Ergosterol Biosynthesis

[Click to download full resolution via product page](#)

Caption: Inhibition of the ergosterol biosynthesis pathway by **PF-1163B**.

Experimental Workflow: Isolation and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **PF-1163B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Depsiptide Structure of PF-1163B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563497#understanding-the-depsiptide-structure-of-pf-1163b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com